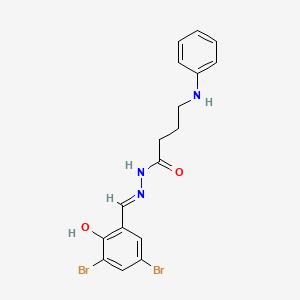
4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide, also known as ABH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cancer cell growth and viral replication. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide can induce cell cycle arrest and apoptosis in cancer cells. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of certain viruses. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide in lab experiments is its relatively simple synthesis method. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its broad range of potential applications, including cancer treatment and antiviral therapy. However, one limitation of using 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for the study of 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide. One area of research is the development of more efficient synthesis methods for 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide and its derivatives. Another area of research is the exploration of 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide's potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide and its potential side effects.
Synthesis Methods
4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide can be synthesized through a simple reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 4-anilinobutanohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain pure 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide.
Scientific Research Applications
4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has been studied for its potential use in the treatment of various cancers, including breast cancer, colon cancer, and lung cancer. It has also been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In addition, 4-anilino-N'-(3,5-dibromo-2-hydroxybenzylidene)butanohydrazide has shown antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-anilino-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br2N3O2/c18-13-9-12(17(24)15(19)10-13)11-21-22-16(23)7-4-8-20-14-5-2-1-3-6-14/h1-3,5-6,9-11,20,24H,4,7-8H2,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHSWSFAVOJQRB-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6002793.png)
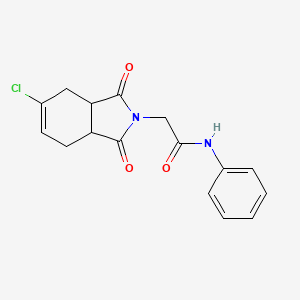
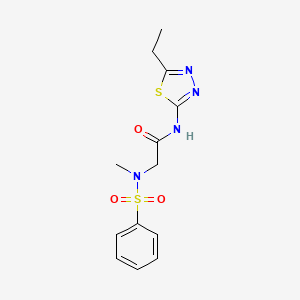
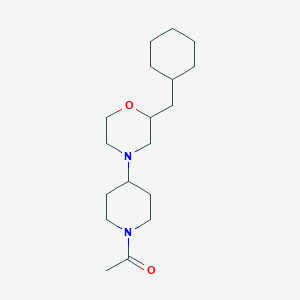
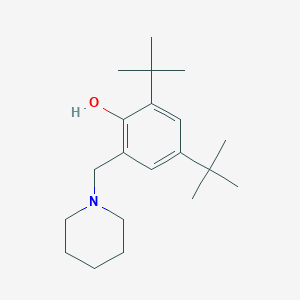

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6002840.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6002847.png)
![N-(2,4-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6002851.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6002856.png)
![2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)
![3-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002885.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)